In Vitro HDAC Inhibition: YF479 vs. SAHA
In head-to-head HDAC activity assays using HeLa nuclear extract and MDA-MB231 cell lysates, YF479 exhibited stronger dose-dependent HDAC inhibition compared to SAHA [1]. The inhibitory efficacy of YF479 was consistently higher across tested concentrations, as shown in Figure 1B and 1C of the primary study [1]. Furthermore, YF479 down-regulated the expression of HDAC1, HDAC2, HDAC3, HDAC4, HDAC5, and HDAC6 proteins in MDA-MB231 cells, while SAHA showed less pronounced effects on these isoforms [2]. In cellular assays, YF479 increased acetylation of histone H3 and H4 more potently than SAHA at equivalent concentrations [3].
| Evidence Dimension | HDAC enzyme inhibition potency |
|---|---|
| Target Compound Data | YF479: Stronger HDAC inhibition at equivalent doses (exact IC50 values not reported; visual comparison from dose-response curves) |
| Comparator Or Baseline | SAHA (vorinostat): Weaker HDAC inhibition at equivalent doses |
| Quantified Difference | YF479 demonstrated visibly steeper dose-response curves and lower residual HDAC activity in both HeLa nuclear extract and MDA-MB231 lysates compared to SAHA [1] |
| Conditions | HeLa nuclear extract and MDA-MB231 cell lysates; colorimetric HDAC activity assay kit; 1-hour incubation |
Why This Matters
Enhanced target engagement at lower concentrations can reduce off-target effects and improve therapeutic index.
- [1] Zhang T, Chen Y, Li J, et al. Antitumor action of a novel histone deacetylase inhibitor, YF479, in breast cancer. Neoplasia. 2014;16(8):665-677. Figure 1B, 1C. View Source
- [2] Zhang T, Chen Y, Li J, et al. Antitumor action of a novel histone deacetylase inhibitor, YF479, in breast cancer. Neoplasia. 2014;16(8):665-677. Figure 1F. View Source
- [3] Zhang T, Chen Y, Li J, et al. Antitumor action of a novel histone deacetylase inhibitor, YF479, in breast cancer. Neoplasia. 2014;16(8):665-677. Figure 1D, 1E. View Source
